molecular formula C15H10BrN5O3 B2767613 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396883-18-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2767613
CAS No.: 1396883-18-3
M. Wt: 388.181
InChI Key: PDGWRQFHMYZFMN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a bromophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and bromophenyl intermediates. These intermediates are then subjected to a series of reactions to form the final compound. Common synthetic routes include:

    Formation of Benzo[d][1,3]dioxole Intermediate: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Tetrazole Formation: The tetrazole ring is typically formed by reacting an azide with a nitrile under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole and bromophenyl intermediates with the tetrazole ring using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O3/c16-9-1-4-11(5-2-9)21-19-14(18-20-21)15(22)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGWRQFHMYZFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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